molecular formula C19H14O3 B3043209 4-Hydroxy-4'-phenoxybenzophenone CAS No. 78930-16-2

4-Hydroxy-4'-phenoxybenzophenone

Cat. No. B3043209
CAS RN: 78930-16-2
M. Wt: 290.3 g/mol
InChI Key: SBOGNWOCCNXJHZ-UHFFFAOYSA-N
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Description

4-Hydroxy-4'-phenoxybenzophenone (BP-3) is a chemical compound that is commonly used in sunscreens, cosmetics, and other personal care products. It is a synthetic organic compound that belongs to the family of benzophenones, which are known for their ability to absorb ultraviolet (UV) radiation. BP-3 has been extensively studied for its potential health effects, both positive and negative. In

Scientific Research Applications

Synthesis and Catalysis

4-Hydroxybenzophenones are key precursors in fine chemical and pharmaceutical industries. They can be synthesized through a one-pot liquid phase operation involving the esterification reaction of phenol with benzoic acid, followed by Fries rearrangement. The use of cesium-substituted dodecatungstophosphoric acid supported on K-10 clay as a catalyst showed significant activity and selectivity for 4-hydroxybenzophenone (Yadav & George, 2008).

Environmental and Health Impact Studies

4-Hydroxybenzophenone, widely used in personal care products, has been examined for its potential estrogenic and genotoxic activities. A study involving human keratinocyte HaCaT cells treated with 4-hydroxybenzophenones and exposed to UV radiation aimed to evaluate the metabolites formed during this process (Lee et al., 2017).

Electrodegradation Applications

The compound has been a focus in the study of electrodegradation of pharmaceutical and personal care products (PPCPs). PbO2 electrodes modified with graphene oxide showed enhanced performance in the degradation of aquatic 4-hydroxybenzophenone, providing insights into the degradation pathway and the potential for improved wastewater treatment technologies (Fang et al., 2021).

Photocatalytic Mechanism Studies

Research on the photocatalytic mechanisms of phenolic compounds, including 4-hydroxybenzophenone, focuses on understanding their degradation under light irradiation, particularly when interacting with TiO2 catalysts. This research has implications for environmental remediation and pollution control (Tolosana-Moranchel et al., 2018).

Future Directions

: VWR - 4-Hydroxy-4’-phenoxybenzophenone : Merck - 4-Hydroxybenzophenone : Sigma-Aldrich - 4-Hydroxybenzophenone

properties

IUPAC Name

(4-hydroxyphenyl)-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c20-16-10-6-14(7-11-16)19(21)15-8-12-18(13-9-15)22-17-4-2-1-3-5-17/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOGNWOCCNXJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4'-phenoxybenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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